molecular formula C12H22O B8668440 2,5,7,7-Tetramethyloct-2-enal CAS No. 113831-56-4

2,5,7,7-Tetramethyloct-2-enal

Cat. No. B8668440
Key on ui cas rn: 113831-56-4
M. Wt: 182.30 g/mol
InChI Key: KJBZCUDWRAGIKG-UHFFFAOYSA-N
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Patent
US04758548

Procedure details

In a hydrogenation autoclave, 250 g (1.37 moles) of 2,5,7,7-tetramethyl-2-octenal, dissolved in 500 ml of methanol, were hydrogenated in the presence of 25 g of a 0.5% strength palladium/alumina catalyst at 80° C., initially under a hydrogen pressure of 25 bar, and after 2-3 h, under 55 bar. The total hydrogenation time was 10 h. The catalyst was filtered off, after which fractional distillation gave 245 g (1.33 moles) of 2,5,7,7-tetramethyloctanal (bp.=68° C./0.3 mbar; nD25 =1.4308), corresponding to a yield of 96% of theory. The compound was in the form of a diastereomeric mixture.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:5][CH2:6][CH:7]([CH3:13])[CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH:3]=[O:4].[H][H]>CO.[Pd]>[CH3:1][CH:2]([CH2:5][CH2:6][CH:7]([CH3:13])[CH2:8][C:9]([CH3:10])([CH3:12])[CH3:11])[CH:3]=[O:4]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
CC(C=O)=CCC(CC(C)(C)C)C
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The total hydrogenation time was 10 h
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
after which fractional distillation

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
CC(C=O)CCC(CC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.33 mol
AMOUNT: MASS 245 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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